molecular formula C7H11F3N2O2 B15291322 Morpholine 3,3,3-trifluoropropanamide

Morpholine 3,3,3-trifluoropropanamide

Cat. No.: B15291322
M. Wt: 212.17 g/mol
InChI Key: AEORMQXRMYXCED-UHFFFAOYSA-N
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Description

Morpholine 3,3,3-trifluoropropanamide is a fluorinated amide derivative characterized by a trifluoromethyl (-CF₃) group and a morpholine moiety. This compound has garnered attention as a specialized reagent in organic synthesis, particularly for constructing β-fluoro-α,β-unsaturated amides. Its utility arises from its ability to undergo fragmentation upon reaction with Grignard reagents, producing stereocontrolled (E)-β-fluoro-α,β-unsaturated amides . These products are valuable as bioisosteres for peptide bonds due to their resistance to hydrolytic enzymes in vivo, making them relevant to medicinal chemistry and drug design .

The compound’s synthetic versatility is attributed to the electron-withdrawing CF₃ group, which enhances reactivity in defluorination and functionalization reactions. For instance, under Cs₂CO₃-promoted conditions, N-substituted trifluoropropanamide derivatives exhibit varying yields depending on substituents and reaction temperatures .

Properties

Molecular Formula

C7H11F3N2O2

Molecular Weight

212.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-morpholin-4-ylpropanamide

InChI

InChI=1S/C7H11F3N2O2/c8-7(9,10)5(6(11)13)12-1-3-14-4-2-12/h5H,1-4H2,(H2,11,13)

InChI Key

AEORMQXRMYXCED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3,3,3-trifluoropropanoic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. Morpholine is introduced dropwise, and the reaction is stirred for 12–24 hours. Workup involves sequential washing with aqueous HCl (1M), sodium bicarbonate (5%), and brine, followed by drying over anhydrous magnesium sulfate and solvent evaporation.

Key Parameters:

  • Molar Ratio: A 1:1.2 ratio of acid to morpholine ensures complete conversion.
  • Catalyst Load: DMAP (10 mol%) accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.
  • Solvent: Non-polar solvents like DCM minimize side reactions, while polar aprotic solvents (e.g., THF) reduce yields due to competing hydrolysis.

Yield: 82–85% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Activation: EDC converts the carboxylic acid into an O-acylisourea intermediate.
  • Nucleophilic Attack: Morpholine displaces the urea moiety, forming the amide bond. DMAP enhances reactivity by protonating the intermediate, increasing electrophilicity at the carbonyl carbon.

Alternative Synthesis via Acid Chloride Intermediate

For large-scale production, the acid chloride route offers advantages in simplicity and reduced coupling reagent costs. This method involves converting 3,3,3-trifluoropropanoic acid to its corresponding acid chloride prior to amidation.

Stepwise Procedure

  • Chlorination: 3,3,3-Trifluoropropanoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours). Excess SOCl₂ is removed via distillation.
  • Amidation: The crude acid chloride is dissolved in DCM and reacted with morpholine in the presence of triethylamine (TEA) as a base. The mixture is stirred at 0°C–25°C for 6 hours.

Yield: 75–78% after aqueous workup and distillation.

Comparative Analysis

Parameter Coupling Agent Method Acid Chloride Method
Reaction Time 12–24 hours 6 hours
Cost Efficiency Lower (expensive reagents) Higher (SOCl₂ is cheap)
Purification Chromatography required Simple distillation
Scalability Moderate High

The acid chloride method is preferred for industrial applications due to shorter reaction times and easier purification, though it requires careful handling of corrosive reagents.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements have explored solid-supported synthesis to streamline purification and enable parallel synthesis. In this approach, 3,3,3-trifluoropropanoic acid is immobilized on Wang resin via a photolabile linker. Morpholine is then introduced under microwave irradiation (50°C, 30 minutes), followed by cleavage using UV light.

Advantages:

  • Purity: >95% without chromatography.
  • Throughput: Enables synthesis of 50+ analogs in parallel.

Limitations:

  • High initial cost of functionalized resins.
  • Limited applicability to large-scale batches.

Critical Factors Influencing Reaction Efficiency

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) destabilize the acyloxyphosphonium intermediate, leading to lower yields. Non-polar solvents (DCM, toluene) are optimal, with toluene slightly favoring faster kinetics due to higher reflux temperatures.

Temperature Control

Exothermic reactions during acid chloride formation require strict temperature control. Adiabatic conditions can lead to decomposition, reducing yields by 15–20%.

Industrial-Scale Production Challenges

Waste Management

The coupling agent method generates urea byproducts, necessitating costly disposal. In contrast, the acid chloride route produces HCl gas, which can be neutralized in scrubbers.

Emerging Methodologies

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica (CAL-B) in ionic liquids have achieved 60–65% yields under mild conditions (30°C, pH 7.5). While promising, enzyme costs remain prohibitive for large-scale use.

Flow Chemistry

Continuous-flow reactors with immobilized EDC demonstrate 90% conversion in 10 minutes, reducing reagent usage by 40%. This method is under active investigation for GMP-compliant production.

Analytical Characterization

This compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.68 (t, J = 4.8 Hz, 4H, morpholine CH₂), 3.40 (t, J = 4.8 Hz, 4H, morpholine CH₂), 2.90 (q, J = 10.2 Hz, 2H, CF₃CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -66.5 (t, J = 10.2 Hz, CF₃).

Chemical Reactions Analysis

Types of Reactions

Morpholine 3,3,3-trifluoropropanamide primarily undergoes substitution reactions, particularly with Grignard reagents . These reactions result in the formation of (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol .

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound with Grignard reagents are (E)-β-fluoro-α,β-unsaturated amides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine 3,3,3-trifluoropropanamide is part of a broader class of trifluoropropanamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

N,N-Substituted vs. N-Monosubstituted Trifluoropropanamides

  • N,N-Substituted Derivatives: Example: N,N-Dimethyl-3,3,3-trifluoropropanamide (3da) Reactivity: Demonstrated lower yields (34%) in Cs₂CO₃-promoted defluorination due to steric hindrance from the bulky substituents . Applications: Limited utility in high-yield transformations under mild conditions.
  • N-Monosubstituted Derivatives: Example: N-(3,5-Dimethylphenyl)-3,3,3-trifluoropropanamide (3q) Reactivity: Achieved higher yields (82%) under palladium-catalyzed carbonylation conditions, attributed to reduced steric effects . Stability: The monosubstituted structure allows efficient participation in nucleophilic substitution and carbonylation reactions .

Morpholine vs. Non-Morpholine Derivatives

  • This compound :

    • Unique Feature: Generates (E)-β-fluoro-α,β-unsaturated amides with Grignard reagents, enabling stereochemical control .
    • Synthetic Advantage: The morpholine group acts as a leaving group, facilitating clean fragmentation and high regioselectivity .
  • Aryl-Substituted Trifluoropropanamides: Example: N-(3,5-Dimethoxyphenyl)-3,3,3-trifluoropropanamide (3r) Reactivity: Lower yield (49%) compared to morpholine derivatives due to electron-donating methoxy groups reducing electrophilicity .

Amine-Functionalized Trifluoropropanamide Derivatives

  • Example: N-(5-Amino-2-methoxyphenyl)-3,3,3-trifluoropropanamide (CAS 926254-26-4) Reactivity: The amino group enables further functionalization (e.g., coupling reactions) but requires protective strategies to avoid side reactions . Comparison: Lacks the morpholine moiety’s fragmentation efficiency, limiting its use in fluoroalkene synthesis .

Data Tables and Research Findings

Table 1: Reaction Yields of Selected Trifluoropropanamide Derivatives

Compound Reaction Type Conditions Yield Reference
This compound Grignard fragmentation Room temperature 79–90%
N,N-Dimethyl-3,3,3-trifluoropropanamide (3da) Cs₂CO₃-promoted defluorination 0 °C 34%
N-(3,5-Dimethylphenyl)-3,3,3-trifluoropropanamide (3q) Palladium-catalyzed carbonylation 45 °C, DMSO 82%
N-(3,5-Dimethoxyphenyl)-3,3,3-trifluoropropanamide (3r) Palladium-catalyzed carbonylation 45 °C, DMSO 49%

Q & A

Q. How can researchers optimize the synthesis of β-fluoro-α,β-unsaturated amides using morpholine 3,3,3-trifluoropropanamide?

  • Methodological Answer : this compound acts as a precursor in stereocontrolled syntheses of (E)-β-fluoro-α,β-unsaturated amides. To optimize yields (typically >70%), use Grignard reagents (e.g., organomagnesium bromides) under anhydrous conditions at room temperature. The reaction proceeds via nucleophilic addition followed by elimination, where the morpholine moiety facilitates stereochemical control. Monitor reaction progress using thin-layer chromatography (TLC) and confirm product geometry via 19F^{19}\text{F} NMR to ensure (E)-selectivity .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm fluorine incorporation and structural integrity.
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and morpholine ring vibrations.
  • Chromatography : High-performance liquid chromatography (HPLC) or TLC with UV visualization to assess purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How do reaction conditions affect defluorination of N-substituted 3,3,3-trifluoropropanamide derivatives?

  • Methodological Answer : Defluorination with Cs2_2CO3_3 and nucleophiles (e.g., p-cresol) is temperature- and solvent-dependent. For N,N-disubstituted derivatives, yields (~34%) are lower at 0°C but improve in polar aprotic solvents like DMSO at 45°C (e.g., 79% for N-monosubstituted analogs). Use stoichiometric Cs2_2CO3_3 (1.5–2.0 equiv) and monitor by 19F^{19}\text{F} NMR to track fluorine loss .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of Grignard reactions with this compound?

  • Methodological Answer : The reaction proceeds via a two-step mechanism:

Nucleophilic Addition : Grignard reagents attack the trifluoropropanamide carbonyl, forming a tetrahedral intermediate.

Elimination : The morpholine group stabilizes the transition state, favoring (E)-β-fluoroalkene formation through antiperiplanar geometry. Computational studies (DFT) suggest steric and electronic effects of the Grignard reagent dictate stereoselectivity. Validate intermediates using in-situ IR or low-temperature NMR .

Q. How can researchers address contradictions in yield data when varying substituents on trifluoropropanamide derivatives?

  • Methodological Answer : Discrepancies arise from steric hindrance and electronic effects. For example, N-monosubstituted amides require higher temperatures (45°C vs. 0°C) due to reduced electron-withdrawing capacity, slowing defluorination. Use Hammett plots to correlate substituent effects with reaction rates. Optimize conditions by screening solvents (e.g., DMF for bulky substituents) and adjusting catalyst loading (e.g., Cs2_2CO3_3 at 2.5 equiv) .

Q. What strategies mitigate side reactions during the synthesis of morpholine trifluoropropanamide analogs?

  • Methodological Answer : Common side reactions include over-fluorination or morpholine ring opening. Mitigation strategies:
  • Temperature Control : Maintain reactions below 50°C to prevent decomposition.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine functionalities.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity.
    Characterize side products via LC-MS and X-ray crystallography (if crystalline) to refine synthetic protocols .

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